7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol
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Overview
Description
7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a thiazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with a quinoline derivative. The nitrophenyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or dichloromethane. The reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring can interact with nucleophilic sites on proteins or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-((4-(Difluoromethoxy)phenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol
- 7-((4-Bromophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol
Uniqueness
7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic interactions, such as in the development of sensors or electronic materials.
Properties
IUPAC Name |
7-[(4-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-18-15(8-5-12-2-1-9-20-17(12)18)16(22-19-21-10-11-27-19)13-3-6-14(7-4-13)23(25)26/h1-11,16,24H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMBLYPJQKXYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)[N+](=O)[O-])NC4=NC=CS4)O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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